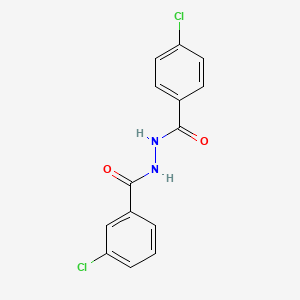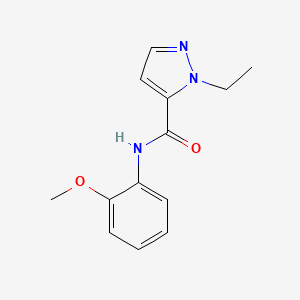![molecular formula C12H11N3O2S B5772920 N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide (ATPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology and drug development. ATPC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been proposed that N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to have both biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
実験室実験の利点と制限
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied, and its anti-cancer properties have been well-established. However, there are also some limitations associated with the use of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide in laboratory experiments. For instance, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide derivatives with improved anti-cancer activity and selectivity. Another direction is the investigation of the potential of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide and its effects on different cell types and physiological systems.
合成法
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to obtain N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide.
科学的研究の応用
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11(15-17)8-3-5-9(6-4-8)14-12(16)10-2-1-7-18-10/h1-7,17H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQUHJREVOAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)


![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)
![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)
![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)



![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)